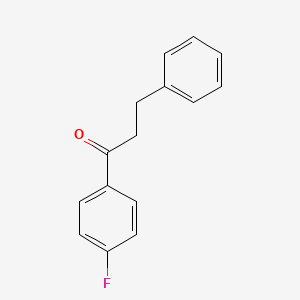

4'-Fluoro-3-phenylpropiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVLEVFNZSWFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463754 | |

| Record name | 4'-FLUORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41938-64-1 | |

| Record name | 4'-FLUORO-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4'-Fluoro-3-phenylpropiophenone via Friedel-Crafts acylation

An In-Depth Technical Guide to the Synthesis of 4'-Fluoro-3-phenylpropiophenone via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-Fluoro-3-phenylpropiophenone, a valuable ketone intermediate in pharmaceutical and materials science. We delve into the mechanistic underpinnings of the Friedel-Crafts acylation reaction, detailing the critical role of the Lewis acid catalyst and the factors governing regioselectivity. A field-tested, step-by-step experimental protocol is provided, covering reagent handling, reaction execution, product workup, and purification. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this important transformation.

Introduction: The Significance of Fluorinated Aryl Ketones

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, binding affinity, and bioavailability.[2] 4'-Fluoro-3-phenylpropiophenone is a key building block that features both a fluorine atom on an aromatic ring and a flexible propionyl chain, making it a versatile precursor for a range of biologically active compounds and advanced materials.[3][4]

The most direct and classical method for synthesizing such aryl ketones is the Friedel-Crafts acylation, a robust C-C bond-forming reaction developed by Charles Friedel and James Crafts in 1877.[5][6] This guide focuses on the specific application of this reaction to produce 4'-Fluoro-3-phenylpropiophenone from fluorobenzene and 3-phenylpropionyl chloride.

The Friedel-Crafts Acylation: A Mechanistic Deep Dive

The Friedel-Crafts acylation is a quintessential electrophilic aromatic substitution (EAS) reaction.[7] It involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a ketone.[5][8]

Generation of the Electrophile: The Acylium Ion

The reaction is initiated by the activation of the acylating agent, 3-phenylpropionyl chloride, by the Lewis acid catalyst, AlCl₃. The aluminum atom in AlCl₃ is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of the acyl chloride.[5][9] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This ion is the potent electrophile that will be attacked by the aromatic ring.[8][10]

One of the significant advantages of the Friedel-Crafts acylation over its alkylation counterpart is that the acylium ion is stabilized by resonance and does not undergo carbocation rearrangements.[6][8][11] This ensures that the integrity of the 3-phenylpropionyl group is maintained throughout the reaction, providing a single, predictable product without isomeric byproducts arising from rearrangement.[12]

Caption: Generation of the acylium ion electrophile.

Electrophilic Attack and Regioselectivity

The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as an arenium ion or sigma complex.

The directing effect of the fluorine substituent on the benzene ring is a critical consideration. Fluorine is an ortho-, para-directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the positive charge in the arenium ion intermediate. However, due to its high electronegativity, it is also a deactivating group. The acylation occurs predominantly at the para position (the 4'-position) for two main reasons:

-

Steric Hindrance: The ortho positions are sterically hindered by the adjacent fluorine atom, making the approach of the bulky acylium ion less favorable.

-

Electronic Stability: The resonance stabilization provided by the fluorine lone pairs is effective for both ortho and para attack, but the steric factor overwhelmingly favors the para product. Studies on the acylation of fluorobenzene confirm a high selectivity for the para-isomer.[13]

Re-aromatization and Catalyst Complexation

In the final step, a weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group.[6][10] This restores the aromaticity of the ring. The product, 4'-Fluoro-3-phenylpropiophenone, is a ketone. The carbonyl oxygen has lone pairs and is a Lewis base, so it immediately complexes with the strong Lewis acid, AlCl₃.[7] This complexation is a key feature of the reaction; it deactivates the product ring towards further acylation, effectively preventing polysubstitution, which can be a problem in Friedel-Crafts alkylations.[6][7]

Because of this product-catalyst complexation, a stoichiometric amount (or a slight excess) of the Lewis acid catalyst is required for the reaction to proceed to completion.[7] The final ketone product is liberated from the aluminum complex during the aqueous workup step.[9]

Caption: Reaction mechanism pathway.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and clarity. Adherence to safety procedures is paramount, particularly when handling anhydrous aluminum chloride.

Reagent and Solvent Data

| Reagent/Solvent | Formula | MW ( g/mol ) | Density (g/mL) | Amount (mmol) | Eq. |

| Fluorobenzene | C₆H₅F | 96.10 | 1.024 | 100 | 1.0 |

| 3-Phenylpropionyl chloride | C₉H₉ClO | 168.62 | 1.159 | 110 | 1.1 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 2.48 | 120 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | - | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1.18 | - | - |

| Deionized Water | H₂O | 18.02 | 1.000 | - | - |

Mandatory Safety Precautions

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas.[14][15][16] It must be handled in a fume hood, away from moisture.[17] Personal Protective Equipment (PPE), including safety goggles, a face shield, lab coat, and gloves, is mandatory.[14][17]

-

3-Phenylpropionyl chloride: Corrosive and a lachrymator. Handle exclusively in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

Reaction Quenching: The quenching of the reaction with water/acid is highly exothermic. This step must be performed slowly and with adequate cooling (ice bath).

Step-by-Step Synthesis Workflow

1. Reaction Setup:

- Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

- Ensure all glassware is oven-dried and assembled while hot to preclude any moisture.

- Place the flask in an ice/water bath for cooling.

2. Reagent Charging:

- To the flask, add anhydrous dichloromethane (DCM, 200 mL) and fluorobenzene (100 mmol).

- Begin stirring and allow the solution to cool to 0-5 °C.

- In the fume hood, carefully and portion-wise, add anhydrous aluminum chloride (120 mmol) to the stirred solution. The addition is exothermic; maintain the internal temperature below 10 °C. A slurry will form.

3. Acylation Reaction:

- Dissolve 3-phenylpropionyl chloride (110 mmol) in 50 mL of anhydrous DCM in the dropping funnel.

- Add the 3-phenylpropionyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 5-10 °C.

- After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

- Causality Check: The reaction is run at a low temperature initially to control the exothermic reaction between AlCl₃ and the acyl chloride. Allowing it to warm to room temperature ensures the reaction proceeds to completion. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the fluorobenzene starting material.

4. Reaction Quench and Workup:

- Prepare a large beaker with crushed ice (~300 g) and slowly add concentrated HCl (30 mL).

- Cool the reaction flask back down in an ice bath.

- CRITICAL STEP: Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will hydrolyze the aluminum complexes and is highly exothermic.

- Transfer the quenched mixture to a separatory funnel.

5. Extraction and Purification:

- Separate the organic (DCM) layer.

- Extract the aqueous layer twice with DCM (2 x 50 mL).

- Combine all organic layers.

- Wash the combined organic layer sequentially with 1 M HCl (50 mL), deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally, brine (50 mL).

- Self-Validation: The washes remove unreacted acid, water-soluble byproducts, and neutralize any remaining acid. The final brine wash aids in the removal of residual water.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

6. Product Isolation:

- The crude product will be an oil or a low-melting solid.

- Purify the crude material via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4'-Fluoro-3-phenylpropiophenone.

Caption: Experimental workflow for synthesis.

Product Characterization

The identity and purity of the synthesized 4'-Fluoro-3-phenylpropiophenone should be confirmed using standard analytical techniques.

-

¹H NMR: Expect signals corresponding to the aromatic protons of both rings and the two methylene (-CH₂-) groups of the propyl chain. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus.

-

¹³C NMR: Signals for the carbonyl carbon (~195-200 ppm), and distinct aromatic and aliphatic carbons. Carbon signals for the fluorinated ring will appear as doublets due to C-F coupling.

-

¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.[18]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated mass of C₁₅H₁₃FO.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) will be present around 1680-1700 cm⁻¹.

Conclusion

The Friedel-Crafts acylation remains a highly effective and reliable method for the synthesis of aryl ketones like 4'-Fluoro-3-phenylpropiophenone. A thorough understanding of the reaction mechanism, particularly the generation of the acylium ion and the factors governing regioselectivity, is essential for successful execution. By following a well-designed protocol with stringent safety measures, researchers can confidently produce this valuable fluorinated intermediate for applications in drug discovery and materials science. The inherent advantages of the acylation reaction, namely the lack of rearrangements and the prevention of poly-substitution, make it a superior choice over Friedel-Crafts alkylation for accessing linear alkyl-aryl ketones.

References

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

-

AK Lectures. (2019, January 3). Friedel-Crafts acylation. YouTube. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

-

Al-Hadedi, A. A. M., & El-Azzouny, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]

-

DCM Shriram. (n.d.). Material Safety Data Sheet - Anhydrous Aluminium Chloride. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

-

The Organic Chemistry Tutor. (2023, January 13). Friedel-Crafts Acylation; Reductions of Aryl Ketones. YouTube. [Link]

-

SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

-

Olah, G. A., et al. (1972). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride. [Link]

-

ResearchGate. (n.d.). Studies of the spectroscopic properties of Pr 3+ doped LaF 3 nanocrystals/glass. [Link]

-

ResearchGate. (2022). 4'-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. [Link]

-

Chemistry LibreTexts. (2024, April 2). Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. [Link]

-

ResearchGate. (n.d.). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

-

Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. [Link]

-

PubMed. (2020, February 3). The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

Quora. (2015, March 29). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions?. [Link]

-

St Andrews Research Repository. (2022, December 6). Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. [Link]

-

Lab Alley. (n.d.). Safety Data Sheet - Aluminum Chloride. [Link] (Note: Link is to a product page which contains a link to the SDS).

-

National Center for Biotechnology Information. (n.d.). Fluorinated Nucleosides: Synthesis and Biological Implication. [Link]

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]

- 13. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates [sioc-journal.cn]

- 14. dcmshriram.com [dcmshriram.com]

- 15. nj.gov [nj.gov]

- 16. media.laballey.com [media.laballey.com]

- 17. carlroth.com [carlroth.com]

- 18. The 3F Library: Fluorinated Fsp3 -Rich Fragments for Expeditious 19 F NMR Based Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperative of Fluorine Substitution in Propiophenone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the role of fluorine substitution in propiophenone derivatives, a versatile structural motif present in numerous biologically active compounds. We will dissect the profound impact of fluorination on key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity. This guide will further detail synthetic strategies for accessing these valuable derivatives and analyze their structure-activity relationships (SAR) in various therapeutic contexts. Through a synthesis of established principles and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and leverage fluorinated propiophenone derivatives for the creation of safer and more efficacious therapeutics.

The Propiophenone Scaffold: A Privileged Starting Point

Propiophenone, or ethyl phenyl ketone, is a simple aromatic ketone that serves as a foundational building block in organic synthesis and medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties.[1] The inherent reactivity of the carbonyl group and the susceptibility of the aromatic ring to substitution make it an ideal candidate for chemical modification to optimize its therapeutic potential.

The Fluorine Factor: Transforming Molecular Properties

The strategic incorporation of fluorine atoms into a drug candidate can dramatically alter its behavior in a biological system.[2][3] This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. In the context of propiophenone derivatives, these properties manifest in several key ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 enzymes.[2] By replacing a hydrogen atom at a metabolically vulnerable position on the phenyl ring of propiophenone with a fluorine atom, the metabolic stability of the resulting derivative can be substantially increased, leading to a longer biological half-life.

-

Modulation of Lipophilicity (logP): Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can either increase or decrease the lipophilicity of a molecule, depending on the specific substitution pattern. Generally, the replacement of a hydrogen atom with a fluorine atom on an aromatic ring leads to a slight increase in lipophilicity.[2] However, the introduction of multiple fluorine atoms or a trifluoromethyl group can have a more pronounced effect. A balanced logP, typically between 2 and 5, is often desirable for optimal absorption and distribution.[4]

-

Alteration of Acidity/Basicity (pKa): Fluorine's strong electron-withdrawing nature can significantly impact the pKa of nearby acidic or basic functional groups.[2] In propiophenone derivatives, fluorination of the phenyl ring will generally decrease the basicity of the carbonyl oxygen, although this effect is typically modest. This modulation of pKa can influence a compound's solubility, ionization state at physiological pH, and its ability to interact with biological targets.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.[3] The strategic placement of a fluorine atom can therefore enhance the binding affinity of a propiophenone derivative to its target protein, leading to increased potency.

The interplay of these effects is visually summarized in the following diagram:

Synthetic Strategies for Accessing Fluorinated Propiophenone Derivatives

The synthesis of fluorinated propiophenone derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation of Fluorinated Benzenes

The most direct and widely used method for the preparation of fluorinated propiophenones is the Friedel-Crafts acylation of a corresponding fluorinated benzene with propionyl chloride or propionic anhydride.[5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Fluoropropiophenone

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM) as the solvent.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of fluorobenzene (1.0 eq) and propionyl chloride (1.05 eq) in DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Other Synthetic Approaches

-

Nucleophilic Aromatic Substitution (SNA_r_): For highly activated aromatic rings, a fluorine atom can be introduced via SNA_r_ reactions.

-

Balz-Schiemann Reaction: This reaction allows for the introduction of a fluorine atom from a diazonium salt, which can be prepared from an amino-substituted propiophenone.

-

Electrophilic Fluorination: Reagents such as Selectfluor® can be used to directly fluorinate an enol or enolate intermediate of a propiophenone derivative.[6]

Structure-Activity Relationships (SAR) of Fluorinated Propiophenone Derivatives

The biological activity of fluorinated propiophenone derivatives is highly dependent on the number and position of the fluorine substituents on the phenyl ring. While specific SAR data for a comprehensive series of fluorinated propiophenones is not extensively consolidated in the literature, we can extrapolate from general principles and related compound classes.

Impact of Fluorine Position on Biological Activity

The position of the fluorine atom on the phenyl ring can have a profound impact on the molecule's interaction with its biological target. For instance, in a study of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, the specific arrangement of the fluorinated ring in relation to other functional groups was found to be critical for activity.[7][8]

-

Ortho-Substitution: A fluorine atom at the ortho position can induce a conformational bias in the molecule due to steric interactions with the propiophenone side chain. This can either be beneficial or detrimental to binding, depending on the topology of the target's active site.

-

Meta-Substitution: Fluorine at the meta position primarily exerts an electronic effect, altering the electron density of the ring and potentially influencing hydrogen bonding interactions of the carbonyl group.

-

Para-Substitution: A para-fluoro substituent often enhances metabolic stability by blocking a common site of oxidation. It can also contribute favorably to binding interactions within a hydrophobic pocket of a target protein.

The following table summarizes the anticipated effects of fluorination at different positions on the phenyl ring of propiophenone:

| Position | Primary Effect | Potential Impact on Biological Activity |

| Ortho | Steric and Inductive | Can enforce a specific conformation, potentially increasing or decreasing binding affinity. |

| Meta | Inductive | Modulates the electronic properties of the carbonyl group, which can affect target interactions. |

| Para | Steric and Inductive | Often improves metabolic stability and can enhance binding in hydrophobic pockets. |

Table 1. Predicted Influence of Fluorine Position on the Biological Activity of Propiophenone Derivatives.

The Effect of Multiple Fluorine Substitutions

The introduction of multiple fluorine atoms can lead to synergistic or antagonistic effects on biological activity. For example, difluoro- and trifluoro-substituted derivatives can exhibit significantly different properties compared to their monofluorinated counterparts. In some cases, increasing the number of fluorine atoms can lead to enhanced potency, while in others it may result in a loss of activity.[9]

Physicochemical Properties of Fluorinated Propiophenone Derivatives

The physicochemical properties of a drug candidate are critical for its developability. Fluorine substitution provides a powerful means to fine-tune these properties.

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | logP (Calculated) |

| Propiophenone | 134.18 | 18.6 | 218 | 2.23 |

| 2-Fluoropropiophenone | 152.17 | - | - | 2.45 |

| 3-Fluoropropiophenone | 152.17 | - | - | 2.45 |

| 4-Fluoropropiophenone | 152.17 | 3-4 | 208-210 | 2.45 |

| 2,4-Difluoropropiophenone | 170.16 | - | - | 2.67 |

| 2,4,6-Trifluoropropiophenone | 188.15 | - | - | 2.89 |

Spectroscopic Characterization: The Utility of 19F NMR

19F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated organic compounds.[10] The 19F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus. The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, resulting in a wide chemical shift range that provides valuable structural information.[11]

For fluorinated propiophenone derivatives, the 19F NMR chemical shift will be influenced by the position of the fluorine atom on the aromatic ring and the presence of other substituents. The following table provides expected 19F chemical shift ranges for fluorine atoms in different chemical environments relevant to fluorinated propiophenones, referenced to CFCl₃.

| Fluorine Environment | Typical 19F Chemical Shift Range (ppm) |

| Aromatic C-F (general) | -100 to -170 |

| Ortho to Carbonyl | -105 to -120 |

| Meta to Carbonyl | -110 to -125 |

| Para to Carbonyl | -115 to -130 |

Table 3. Expected 19F NMR Chemical Shift Ranges for Fluorinated Propiophenones. (Note: These are approximate ranges and can vary depending on the solvent and other substituents on the aromatic ring).

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the propiophenone scaffold offers a powerful and versatile approach to modulate the physicochemical and pharmacological properties of this important class of molecules. By carefully considering the position and number of fluorine substituents, medicinal chemists can fine-tune metabolic stability, lipophilicity, and binding affinity to optimize drug candidates for improved efficacy and safety. The synthetic accessibility of fluorinated propiophenone derivatives, primarily through Friedel-Crafts acylation, further enhances their attractiveness as building blocks in drug discovery programs.

Future research in this area will likely focus on the development of more sophisticated SAR models to better predict the impact of specific fluorination patterns on biological activity. Furthermore, the exploration of novel fluorinated propiophenone derivatives as inhibitors of a wider range of biological targets holds significant promise for the discovery of new therapeutics. As our understanding of the nuanced effects of fluorine in medicinal chemistry continues to grow, so too will the importance of fluorinated propiophenone derivatives in the development of next-generation medicines.

References

-

Amyloid-beta aggregation is considered one of the factors influencing the onset of the Alzheimer's disease. Early prevention of such aggregation... (2025-10-17). Request PDF | Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Available from: [Link]

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.

- De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15.

- Demchenko, A. V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry (Weinheim an der Bergstrasse, Germany), e202402330.

- Mahrous, M. (2015). Review: Fluorine in Medicinal Chemistry.

- (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- Kiec-Kononowicz, K., et al. (2020). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 25(18), 4287.

- (n.d.). 19Flourine NMR. University of Ottawa.

- (2024). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 29(1), 123.

- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. michael-green.github.io.

- (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677.

- (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Medicinal Chemistry, 31.

- (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5231.

- (2015). Fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- (2021). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Uppsala University.

- (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia.

- (n.d.). Propiophenone and Impurities. BOC Sciences.

- (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. European Journal of Medicinal Chemistry, 101, 574-585.

- (n.d.). 19F Chemical Shifts and Coupling Constants. UC Santa Barbara.

- (n.d.). Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.

- (2020). Measured²⁰ log P values for compounds selectively fluorinated...

- (2022). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 27(3), 993.

Sources

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

4'-Fluoro-3-phenylpropiophenone: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of Fluorinated Scaffolds in Medicinal Chemistry

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the predicted properties of 4'-Fluoro-3-phenylpropiophenone, a proposed synthetic route, and a discussion of its potential applications in medicinal chemistry, grounded in the established roles of similar fluorinated compounds.

Commercial Availability: A Niche Opportunity

An extensive search of commercial chemical supplier databases reveals that 4'-Fluoro-3-phenylpropiophenone is not a stock item. Its absence from major supplier catalogs suggests that this compound is either a novel intermediate or one that requires custom synthesis. This presents an opportunity for research groups with strong synthetic chemistry capabilities to explore a unique chemical space. For organizations interested in procuring this compound, collaboration with a custom synthesis provider would be the most viable route.

Predicted Physicochemical and Drug-like Properties

While experimental data for 4'-Fluoro-3-phenylpropiophenone is unavailable due to its non-commercial nature, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These predictions are crucial for assessing its potential as a drug discovery fragment and for planning its use in synthetic schemes.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₅H₁₃FO | Provides the elemental composition. |

| Molecular Weight | 228.26 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |

| XLogP3 | ~3.5 | Indicates good lipophilicity, suggesting potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can enhance membrane transport. |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | Allows for specific interactions with biological targets. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | A low TPSA is generally associated with good cell permeability. |

These properties were estimated using computational models and by comparing with structurally similar compounds such as 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone and propiophenone.[4][5] The predicted profile of 4'-Fluoro-3-phenylpropiophenone is indicative of a "drug-like" molecule with the potential for good absorption and distribution characteristics.[6][7]

Proposed Synthesis: A Practical Approach via Friedel-Crafts Acylation

A reliable and well-established method for the synthesis of aryl ketones is the Friedel-Crafts acylation.[8][9] This approach is proposed for the synthesis of 4'-Fluoro-3-phenylpropiophenone from commercially available starting materials: fluorobenzene and 3-phenylpropionyl chloride.

Experimental Protocol: Proposed Friedel-Crafts Acylation

Reaction Scheme:

Proposed Friedel-Crafts acylation of fluorobenzene.

Materials:

-

Fluorobenzene

-

3-Phenylpropionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-phenylpropionyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Once the addition of fluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4'-Fluoro-3-phenylpropiophenone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and a nitrogen atmosphere is critical as aluminum chloride, the Lewis acid catalyst, is highly reactive with water.[10]

-

Stoichiometric Lewis Acid: In Friedel-Crafts acylation, the product ketone can form a complex with the Lewis acid, necessitating the use of at least a stoichiometric amount of the catalyst.[8]

-

Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and minimize the formation of byproducts.

-

Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride-ketone complex and separate the catalyst from the product. The bicarbonate wash neutralizes any remaining acid.

The Strategic Role of 4'-Fluoro-3-phenylpropiophenone in Drug Design

The molecular architecture of 4'-Fluoro-3-phenylpropiophenone offers several strategic advantages for its use as a scaffold in medicinal chemistry.

The Influence of the Fluorine Atom

The incorporation of a fluorine atom onto an aromatic ring can profoundly influence a molecule's biological properties.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the compound's half-life.[3]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity and potency.

-

Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]

The Propiophenone Moiety as a Versatile Synthetic Handle

The propiophenone core provides a versatile platform for further chemical modifications. The carbonyl group can be a site for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of a broad chemical space.

Synthetic utility of the propiophenone scaffold.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4'-Fluoro-3-phenylpropiophenone is not available, general precautions for handling aromatic ketones and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.[11][13]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

-

Toxicity: Aromatic ketones can be harmful if swallowed or inhaled and may cause skin and eye irritation.[13][14]

Conclusion: A Promising Scaffold for Future Discovery

4'-Fluoro-3-phenylpropiophenone represents an intriguing and potentially valuable building block for medicinal chemists. While its current lack of commercial availability necessitates custom synthesis, its predicted drug-like properties and the strategic advantages conferred by its fluorinated propiophenone scaffold make it a compelling target for exploration. The synthetic route proposed in this guide is based on robust and well-understood chemistry, offering a practical pathway to access this compound. By leveraging the unique properties of fluorine and the synthetic versatility of the propiophenone core, researchers can utilize 4'-Fluoro-3-phenylpropiophenone to develop novel drug candidates with potentially enhanced therapeutic profiles.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]

-

The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]

-

PubChem. Propiophenone, 4'-fluoro-3-(4-phenylpiperidino)-, hydrochloride. National Center for Biotechnology Information. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2022). Physical and Chemical Properties. In Per- and Polyfluoroalkyl Substances. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

SIOC Journals. (n.d.). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]

-

PubChem. 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Synthetic method of 3' -methyl propiophenone.

-

ResearchGate. (n.d.). Physicochemical properties of PFCs. [Link]

-

PubMed. (n.d.). The role of fluorine in medicinal chemistry. [Link]

-

ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

MDPI. (n.d.). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. [Link]

-

PubChem. 4-Fluoro-3-phenoxybenzoic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Propiophenone. [Link]

-

MDPI. (2023, November 14). Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook. [Link]

-

ResearchGate. (2024, January 3). DBPP-Predictor: a novel strategy for prediction of chemical drug-likeness based on property profiles. [Link]

-

ResearchGate. (2016, August 6). Role of Fluorine in Drug Design and Drug Action. [Link]

-

Auctores Online. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

PubChem. 4-Fluoro-3-phenoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2014, August 9). Selecting reliable physicochemical properties of perfluoroalkyl and polyfluoroalkyl substances (PFASs) based on molecular descriptors. [Link]

-

PubChem. 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone. National Center for Biotechnology Information. [Link]

-

ChemRxiv. (n.d.). ChemProp multi-task models for predicting ADME properties in the Polaris challenge. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of some PFASs. [Link]

-

steph du. (2023, June 24). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride MV1LF2FmI 0 [Video]. YouTube. [Link]

-

PubMed Central. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

-

PubMed Central. (2024, January 5). DBPP-Predictor: a novel strategy for prediction of chemical drug-likeness based on property profiles. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propiophenone - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Orthogonal Purity Determination of 4'-Fluoro-3-phenylpropiophenone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to the purity analysis of 4'-Fluoro-3-phenylpropiophenone, a key intermediate in pharmaceutical synthesis. The purity of active pharmaceutical ingredients (APIs) and their precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] This document provides detailed, validated protocols for two complementary, stability-indicating chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities. The methodologies are developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[2][3][4]

Introduction: The Imperative for Rigorous Purity Analysis

4'-Fluoro-3-phenylpropiophenone is a propiophenone derivative whose chemical scaffold is of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds valuable in drug design.[5][6] Consequently, ensuring the high purity of this intermediate is paramount. Impurities, which can originate from starting materials, by-products of the synthesis, or degradation products, may have their own pharmacological or toxicological profiles, potentially compromising the final drug's safety.[1]

This guide employs an orthogonal approach, using two distinct analytical techniques with different separation principles (liquid vs. gas chromatography) to provide a more complete and reliable purity profile. HPLC is the primary technique for quantifying the main component and non-volatile impurities, while GC-MS is an excellent confirmatory technique for volatile organic impurities and provides structural information for unknown peak identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

2.1. Principle and Rationale

Reverse-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of non-volatile, polar to moderately non-polar organic molecules. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7][8] By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can effectively separate the main 4'-Fluoro-3-phenylpropiophenone peak from both more polar and less polar impurities in a single analytical run. Detection is achieved using a UV-Vis detector set at the analyte's maximum absorbance wavelength (λmax) for optimal sensitivity.

2.2. HPLC Experimental Protocol

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis, as stipulated by pharmacopoeial guidelines like USP <621>.[9][10]

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare high-purity water with 0.1% (v/v) formic acid. Filter through a 0.45 µm membrane filter and degas. Rationale: The acid protonates silanol groups on the stationary phase to reduce peak tailing and improves peak shape for the ketone analyte.

-

Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.

-

-

Standard and Sample Preparation:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4'-Fluoro-3-phenylpropiophenone reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

-

Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 4'-Fluoro-3-phenylpropiophenone test sample and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

-

Chromatographic Conditions:

-

The parameters below are a starting point and may require adjustment based on the specific instrument and column used, as permitted by USP <621> guidelines.[10]

-

| Parameter | Recommended Setting | Causality and Justification |

| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD | Provides reliable and reproducible performance required for QC environments. |

| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size | Standard column chemistry for propiophenone derivatives, offering good retention and resolution.[11] |

| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |

| Mobile Phase | Gradient of Mobile Phase A (0.1% Formic Acid in Water) and B (Acetonitrile) | Allows for the elution and separation of compounds with a range of polarities. |

| Gradient Program | 0-20 min: 40% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% B | A shallow gradient provides high resolution around the main peak, followed by a wash step. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion due to solvent effects. |

| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) | DAD is preferred as it can confirm peak purity and identity via UV spectra. |

| Detection λ | 254 nm (or experimentally determined λmax) | Provides high sensitivity for the aromatic ketone chromophore. |

| Run Time | 30 minutes | Sufficient to elute all potential impurities and re-equilibrate the column. |

-

System Suitability Test (SST):

-

Before sample analysis, inject the Working Standard Solution five times.

-

Acceptance Criteria:

-

Tailing Factor (T): ≤ 2.0. Ensures peak symmetry.

-

Theoretical Plates (N): ≥ 2000. Indicates column efficiency.

-

Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%. Demonstrates injection precision.[12]

-

-

-

Analysis and Calculation:

-

Inject the diluent (as a blank), followed by the Sample Solution in duplicate.

-

Calculate the purity using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

2.3. HPLC Method Validation Summary

All analytical methods for pharmaceutical analysis must be validated to demonstrate they are suitable for their intended purpose.[13][14] The following table summarizes the key validation parameters according to ICH Q2(R2) guidelines.[2][3]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradants. | Peak for analyte is resolved from all other peaks (Resolution > 2). Peak purity index (via DAD) > 0.999. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration. |

| Accuracy | To assess the closeness of the experimental value to the true value. | % Recovery of 80.0% to 120.0% for spiked samples at three concentration levels. |

| Precision (Repeatability & Intermediate) | To measure the degree of scatter between a series of measurements. | %RSD ≤ 2.0% for repeatability (same day, analyst, instrument) and intermediate precision (different day, analyst). |

| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters are met after minor changes in flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |

HPLC Analysis Workflow

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity ID

3.1. Principle and Rationale

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[15] The sample is vaporized and separated in a capillary column based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which acts as a highly specific detector. It ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint," allowing for unambiguous identification of known impurities by library matching and structural elucidation of unknown ones.

3.2. GC-MS Experimental Protocol

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a sample solution of 4'-Fluoro-3-phenylpropiophenone at approximately 1 mg/mL in a high-purity solvent such as ethyl acetate or dichloromethane.

-

-

Chromatographic and Spectrometric Conditions:

| Parameter | Recommended Setting | Causality and Justification |

| Instrument | Agilent 7890B GC with 5977B MSD or equivalent | Industry-standard system for reliable trace-level impurity analysis. |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar (5% phenyl)-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Inlet Temp. | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Mode | Split (50:1) | Prevents column overloading from the main component, allowing for better detection of trace impurities. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | Initial hold separates very volatile impurities; temperature ramp elutes compounds based on boiling point. |

| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal fragmentation. |

| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible, library-searchable mass spectra. |

| Scan Range | 40 - 500 m/z | Covers the expected mass range for the parent compound and its likely impurities. |

-

Data Analysis:

-

Integrate the peaks in the Total Ion Chromatogram (TIC).

-

For each impurity peak, analyze the corresponding mass spectrum.

-

Compare the obtained mass spectra against a commercial library (e.g., NIST, Wiley) for tentative identification.

-

Confirm the identity of any significant impurities using certified reference standards if available.

-

Quantify impurities relative to the main peak using area percent, assuming a response factor of 1 for initial screening.

-

GC-MS Analysis Workflow

Caption: GC-MS workflow for impurity identification.

Data Presentation and Interpretation

4.1. Example HPLC Purity Data

The following table illustrates a typical data output for a batch of 4'-Fluoro-3-phenylpropiophenone analyzed by the HPLC method described.

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 4.52 | 1520 | 0.05 | Unknown Impurity 1 |

| 2 | 8.91 | 2865 | 0.10 | Starting Material A (Hypothetical) |

| 3 | 12.65 | 2845600 | 99.78 | 4'-Fluoro-3-phenylpropiophenone |

| 4 | 15.33 | 2285 | 0.07 | Unknown Impurity 2 |

| Total | 2852270 | 100.00 |

4.2. Interpreting GC-MS Data

GC-MS data provides qualitative confirmation. For instance, if a peak at 8.91 min in the HPLC corresponds to a peak in the GC-MS chromatogram, its mass spectrum can be used for identification. A library search might suggest "fluorobenzene," confirming it as a potential unreacted starting material. This structural information is invaluable for process chemists to optimize the synthesis and minimize impurity formation.

Conclusion

The orthogonal application of validated HPLC-UV and GC-MS methods provides a robust and reliable strategy for the comprehensive purity assessment of 4'-Fluoro-3-phenylpropiophenone. The HPLC method offers precise and accurate quantification of the main component and non-volatile impurities, while the GC-MS method is indispensable for the identification of volatile impurities and structural elucidation of unknowns. Adherence to these detailed protocols and the principles of method validation outlined by ICH and USP guidelines will ensure the generation of high-quality, defensible data essential for the progression of drug development projects.

References

-

RCSB PDB. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

-

PubMed. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Retrieved from [Link]

-

Charles University. (n.d.). Validation of chromatographic methods in pharmaceutical analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Retrieved from [Link]

-

US Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

ResearchGate. (n.d.). Validation of HPLC Techniques for Pharmaceutical Analysis. Retrieved from [Link]

-

University of Aberdeen. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from [Link]

-

National Institutes of Health. (n.d.). The potential of thermal desorption-GC/MS-based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

The Good Scents Company. (n.d.). Propiophenone. Retrieved from [Link]

-

USP. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investigations. Retrieved from [Link]

-

Chromatography Online. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]

-

ScienceDirect. (n.d.). Studies on the metabolism and toxicological detection of the new designer drug 49-methyl-a-pyrrolidinopropiophenone in urine using. Retrieved from [Link]

-

Speciation.net. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

-

National Institutes of Health. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

-

PubMed. (n.d.). Validation of High-Performance Liquid Chromatography Methods for Pharmaceutical Analysis. Understanding the Differences and Similarities Between Validation Requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

Sources

- 1. documents.lgcstandards.com [documents.lgcstandards.com]

- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. database.ich.org [database.ich.org]

- 4. database.ich.org [database.ich.org]

- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. usp.org [usp.org]

- 8. <621> CHROMATOGRAPHY [drugfuture.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. agilent.com [agilent.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 13. researchgate.net [researchgate.net]

- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 15. The potential of thermal desorption‐GC/MS‐based analytical methods for the unambiguous identification and quantification of perfluoroisobutene and carbonyl fluoride in air samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Strategic Use of 4'-Fluoro-3-phenylpropiophenone in Medicinal Chemistry

Introduction: The Role of Fluorinated Ketones in Modern Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2] Among the various fluorinated building blocks, aromatic ketones like 4'-Fluoro-3-phenylpropiophenone represent a versatile platform for the synthesis of a diverse array of bioactive molecules.

This document provides detailed application notes and proposed protocols for the utilization of 4'-Fluoro-3-phenylpropiophenone as a key intermediate in medicinal chemistry. While direct literature on this specific propiophenone derivative is limited, the protocols herein are based on well-established and robust reactions of analogous propiophenones, providing a solid foundation for its application in drug discovery programs.

Physicochemical Properties of 4'-Fluoro-3-phenylpropiophenone

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is crucial for reaction optimization and scale-up. The following table summarizes the key properties of 4'-Fluoro-3-phenylpropiophenone.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃FO | Calculated |

| Molecular Weight | 228.26 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (Predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) | Inferred |

| CAS Number | Not available | - |

Note: Due to the limited availability of experimental data for this specific compound, some properties are predicted based on its chemical structure and comparison with similar compounds.

Proposed Synthesis of 4'-Fluoro-3-phenylpropiophenone

The synthesis of 4'-Fluoro-3-phenylpropiophenone can be achieved through a Friedel-Crafts acylation reaction, a fundamental and widely used method for the preparation of aromatic ketones.

Protocol 1: Friedel-Crafts Acylation

This protocol describes the synthesis of 4'-Fluoro-3-phenylpropiophenone from 4-fluorobiphenyl and propionyl chloride in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Proposed synthesis of 4'-Fluoro-3-phenylpropiophenone.

Materials:

-

4-Fluorobiphenyl

-

Propionyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C, add 4-fluorobiphenyl (1.0 eq) portion-wise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add propionyl chloride (1.1 eq) dropwise via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4'-Fluoro-3-phenylpropiophenone.

Rationale: The Friedel-Crafts acylation is a classic and effective method for forming C-C bonds to an aromatic ring. Aluminum chloride is a common and potent Lewis acid catalyst for this transformation. The reaction is typically performed at low temperatures to control the reactivity and minimize side reactions.

Applications in the Synthesis of Bioactive Scaffolds

4'-Fluoro-3-phenylpropiophenone is a valuable precursor for the synthesis of various classes of biologically active compounds. The presence of the ketone functionality and the α-protons allows for a range of chemical transformations.

Application 1: Synthesis of β-Aminoketones via the Mannich Reaction

β-Aminoketones are important pharmacophores found in a variety of therapeutic agents, including anticonvulsants, antidepressants, and antipsychotics. The Mannich reaction is a powerful tool for the synthesis of these compounds.[3][4]

Protocol 2: Synthesis of a β-Aminoketone Derivative

This protocol describes a general procedure for the Mannich reaction of 4'-Fluoro-3-phenylpropiophenone with a secondary amine and formaldehyde.

Reaction Scheme:

Caption: General workflow for the Mannich reaction.

Materials:

-

4'-Fluoro-3-phenylpropiophenone

-

Secondary amine hydrochloride (e.g., dimethylamine hydrochloride)

-

Paraformaldehyde

-

Ethanol

-

Concentrated hydrochloric acid (catalytic amount)

-

Acetone

Procedure:

-

In a round-bottom flask, combine 4'-Fluoro-3-phenylpropiophenone (1.0 eq), the secondary amine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrochloride salt of the Mannich base.

-

Collect the crystals by vacuum filtration and wash with cold ethanol or acetone.

-

The product can be further purified by recrystallization. The free base can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., NaHCO₃) and extracting with an organic solvent.

Rationale: The Mannich reaction is a three-component condensation that efficiently forms a β-amino-ketone. The use of the amine hydrochloride salt and catalytic acid promotes the formation of the reactive Eschenmoser's salt intermediate.

Application 2: Synthesis of Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural products and synthetic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. They are typically synthesized via a Claisen-Schmidt condensation.

Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines the synthesis of a chalcone derivative from 4'-Fluoro-3-phenylpropiophenone and a substituted benzaldehyde.

Reaction Scheme:

Caption: General workflow for Chalcone synthesis.

Materials:

-

4'-Fluoro-3-phenylpropiophenone

-

Substituted benzaldehyde

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Dilute hydrochloric acid

Procedure:

-

Dissolve 4'-Fluoro-3-phenylpropiophenone (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add an aqueous solution of NaOH or KOH (2.0-3.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours, or until a precipitate forms. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

-

Collect the crude product by vacuum filtration and wash the solid with cold water.

-

Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Rationale: The Claisen-Schmidt condensation is a base-catalyzed aldol condensation reaction. The base deprotonates the α-carbon of the propiophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).

Conclusion

4'-Fluoro-3-phenylpropiophenone is a promising and versatile building block for medicinal chemistry. Its fluorinated biphenyl scaffold provides a unique starting point for the synthesis of novel compounds with potentially enhanced pharmacological properties. The protocols detailed in this application note, based on well-established synthetic methodologies for analogous propiophenones, offer reliable pathways for the synthesis of β-aminoketones and chalcones. These derivative classes are of significant interest in the discovery of new therapeutic agents for a wide range of diseases. Further exploration of the reactivity of 4'-Fluoro-3-phenylpropiophenone is warranted and is expected to yield a rich and diverse chemical space for drug discovery.

References

- Gomtsyan, A. (2000). Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Letters, 2(1), 11-13.

-

Mannich bases in medicinal chemistry and drug design. PMC. [Link]

-

Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

-

Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. PubMed. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Recent progress in the chemistry of β-aminoketones. PMC. [Link]

-

Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. MDPI. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of 4'-Fluoro-3-phenylpropiophenone

Welcome to the technical support center for the synthesis of 4'-Fluoro-3-phenylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important propiophenone derivative. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to enhance the success of your experiments.

Frequently Asked Questions (FAQs)